molecular formula C5H9NaO3 B13137626 Sodium3-hydroxypentanoate

Sodium3-hydroxypentanoate

Cat. No.: B13137626
M. Wt: 140.11 g/mol
InChI Key: YRWWWDCHJALOOB-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 3-hydroxypentanoate can be synthesized through the neutralization of 3-hydroxypentanoic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where the acid and base react to form the sodium salt and water:

CH3CH2CH(OH)CH2COOH+NaOHCH3CH2CH(OH)CH2COONa+H2O\text{CH}_3\text{CH}_2\text{CH(OH)CH}_2\text{COOH} + \text{NaOH} \rightarrow \text{CH}_3\text{CH}_2\text{CH(OH)CH}_2\text{COONa} + \text{H}_2\text{O} CH3​CH2​CH(OH)CH2​COOH+NaOH→CH3​CH2​CH(OH)CH2​COONa+H2​O

Industrial Production Methods: Industrial production of sodium 3-hydroxypentanoate may involve the fermentation of specific substrates using engineered microorganisms. These microorganisms can convert substrates like glucose into 3-hydroxypentanoic acid, which is then neutralized with sodium hydroxide to produce the sodium salt.

Types of Reactions:

    Oxidation: Sodium 3-hydroxypentanoate can undergo oxidation to form 3-ketopentanoate.

    Reduction: It can be reduced to form 3-hydroxypentanol.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products:

    Oxidation: 3-Ketopentanoate

    Reduction: 3-Hydroxypentanol

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Sodium 3-hydroxypentanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemicals.

    Biology: It is studied for its role in metabolic pathways and as a potential energy source for cells.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.

    Industry: It is used in the production of biodegradable polymers and as a component in various industrial processes.

Mechanism of Action

The mechanism by which sodium 3-hydroxypentanoate exerts its effects involves its conversion into 3-hydroxypentanoic acid in the body. This acid can enter metabolic pathways, such as the tricarboxylic acid (TCA) cycle, where it serves as an anaplerotic substrate, replenishing TCA cycle intermediates. This can enhance cellular energy production and support various metabolic functions.

Comparison with Similar Compounds

    3-Hydroxybutanoate: Another beta-hydroxy acid with similar metabolic functions.

    3-Hydroxyhexanoate: A longer-chain analog with similar chemical properties.

Uniqueness: Sodium 3-hydroxypentanoate is unique due to its specific chain length and hydroxyl group position, which confer distinct metabolic and chemical properties. Its ability to serve as an anaplerotic substrate in the TCA cycle distinguishes it from other similar compounds.

Properties

Molecular Formula

C5H9NaO3

Molecular Weight

140.11 g/mol

IUPAC Name

sodium;3-hydroxypentanoate

InChI

InChI=1S/C5H10O3.Na/c1-2-4(6)3-5(7)8;/h4,6H,2-3H2,1H3,(H,7,8);/q;+1/p-1

InChI Key

YRWWWDCHJALOOB-UHFFFAOYSA-M

Canonical SMILES

CCC(CC(=O)[O-])O.[Na+]

Origin of Product

United States

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